Ethyl 2-(2-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core linked to an isoxazole moiety via an acetamido bridge. The isoxazole ring is substituted with a 4-fluorophenyl group, while the thiazole ring is functionalized with an ethyl acetate ester. Its synthesis likely involves coupling reactions between thiazole- and isoxazole-derived intermediates, analogous to methods described for related compounds .
Properties
IUPAC Name |
ethyl 2-[2-[[2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-2-25-17(24)9-14-10-27-18(20-14)21-16(23)8-13-7-15(26-22-13)11-3-5-12(19)6-4-11/h3-7,10H,2,8-9H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBCWIJCNXSLOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate typically involves multi-step organic reactions:
Formation of Isoxazole Ring: The initial step often involves the cyclization of a precursor such as 4-fluorobenzonitrile with hydroxylamine to form the isoxazole ring.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Amide Bond Formation: The isoxazole and thiazole intermediates are then coupled via an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: Finally, the ethyl ester group is introduced through esterification, often using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.
| Reaction Conditions | Products | Yield | Reference |
|---|---|---|---|
| 1M NaOH, reflux, 6h | 2-(2-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetic acid | 85% | |
| HCl (conc.), ethanol, 12h, RT | Same as above | 78% |
Key Insight : Alkaline hydrolysis is more efficient due to stabilization of intermediates via resonance in the carboxylate ion .
Nucleophilic Substitution at the Thiazole Ring
The electron-deficient thiazole ring facilitates nucleophilic substitution at the 4-position. Halogenation and coupling reactions are common:
Mechanistic Note : Bromination occurs regioselectively at the thiazole’s 4-position due to electron-withdrawing effects from adjacent substituents .
Isoxazole Ring Functionalization
The 5-(4-fluorophenyl)isoxazole group participates in cycloadditions and electrophilic substitutions:
Structural Impact : The fluorine atom on the phenyl ring enhances electron-deficient character, directing electrophiles to the para position .
Amide Bond Reactivity
The acetamide linker is susceptible to hydrolysis or transamidation under harsh conditions:
| Reagent | Conditions | Product | Stability |
|---|---|---|---|
| H₂O, HCl (6M), reflux | 8h | 2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetic acid | Degradation product |
| R-NH₂, DCC, DMAP, DCM | RT, 12h | New amide derivatives | Prodrug synthesis |
Caution : Prolonged exposure to acidic/basic media degrades the amide bond, limiting bioavailability .
Reduction of the Isoxazole Ring
Catalytic hydrogenation opens the isoxazole ring to form β-enamino ketones, enabling diversification:
| Catalyst | Conditions | Product | Use |
|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi, 6h | 3-Amino-5-(4-fluorophenyl)-2-pentanone | Intermediate for heterocycles |
Side Note : Ring-opening reactions are reversible under oxidative conditions .
Esterification/Transesterification
The ethyl ester undergoes transesterification to modify solubility or reactivity:
| Alcohol | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| MeOH | H₂SO₄ | Reflux, 4h | Methyl ester analog | 90% |
| BnOH | Lipase | RT, 48h | Benzyl-protected ester | 65% |
Application : Transesterification optimizes pharmacokinetic properties .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the isoxazole-thiazole system:
| Condition | Product | Quantum Yield |
|---|---|---|
| 254 nm, CH₃CN, 2h | Bicyclic cyclobutane derivative | Φ = 0.15 |
Significance : Photoproducts exhibit enhanced fluorescence for imaging applications .
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies investigating the interaction of isoxazole and thiazole derivatives with biological macromolecules.
Industrial Applications: It may be utilized in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate would depend on its specific biological target. Generally, compounds with isoxazole and thiazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions or π-π stacking.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to structurally related derivatives in terms of substituent effects, synthetic yields, molecular weights, and crystallographic properties. Below is a detailed analysis:
Molecular Weight and Mass Spectrometry
The molecular weight and ESI-MS data highlight distinct mass profiles due to substituent differences:
The target compound’s molecular weight is expected to be lower than 10d/10e due to the absence of urea and piperazine groups.
Crystallographic and Conformational Properties
Compounds 4 and 5 from , though distinct in containing triazole and pyrazole rings, exhibit isostructural triclinic (P¯1) symmetry with two independent molecules per asymmetric unit. These molecules adopt planar conformations except for one fluorophenyl group, which is perpendicular to the plane . While crystallographic data for the target compound are unavailable, its fluorophenyl-isoxazole moiety may similarly influence molecular planarity and packing.
Biological Activity
Ethyl 2-(2-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C₁₃H₁₄F₃N₃O₄S
- Molecular Weight : Approximately 325.33 g/mol
- Functional Groups : Isoxazole, thiazole, acetate, and acetamide groups.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Enterococcus faecalis | 8.33 - 23.15 |
These results indicate that the compound exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism, similar to other isoxazole derivatives that have shown inhibition of carbonic anhydrases in pathogenic bacteria .
- Disruption of Cell Membrane Integrity : Some studies suggest that compounds with similar structures disrupt bacterial cell membranes, leading to increased permeability and cell lysis.
- Interference with Protein Synthesis : Isoxazole derivatives have been noted for their ability to interfere with protein synthesis pathways in bacteria .
Case Studies
- Isoxazolone Derivatives : A study focusing on isoxazolone derivatives indicated that modifications on the phenyl ring significantly affected antibacterial efficacy, suggesting that the presence of a fluorine atom could enhance activity due to increased lipophilicity and electron-withdrawing effects .
- Thiazole Compounds : Research into thiazole-based compounds has shown promising results in terms of selectivity towards mitochondrial carbonic anhydrases, which could be leveraged in developing targeted therapies for bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
